3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
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Description
3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13ClFNO3S2 and its molecular weight is 385.85. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Interactions
Research on structurally related benzenesulfonamide compounds has revealed insights into how molecular interactions, such as C-H...O, C-H...π, and C-H...Cl, play crucial roles in determining crystal packing. These interactions contribute to the stability and formation of isomorphous crystal structures, highlighting the importance of substituent placement, such as chlorine atoms, in influencing molecular assembly and structural variations (Bats, Frost, & Hashmi, 2001).
Chemical Synthesis and NMR Studies
Fluorosubstituted thiophenes, pyrroles, and furans, including those structurally similar to the target compound, have been synthesized and analyzed via NMR to understand electronic and structural effects. The presence of fluorine significantly affects coupling constants and NMR chemical shifts, providing insight into the electronic structure and reactivity of such compounds. These findings are instrumental in designing fluorine-containing molecules for various applications (Dvornikova et al., 2003).
Gold(I)-Catalyzed Synthesis
A gold(I)-catalyzed cascade reaction has been utilized to synthesize N-(furan-3-ylmethylene)benzenesulfonamides, showcasing an innovative method to obtain complex molecules from simple starting materials. This approach demonstrates the potential for creating diverse molecular architectures, including those related to the target compound, which could have implications in material science and drug development (Wang et al., 2014).
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3S2/c17-15-8-14(3-4-16(15)18)24(20,21)19(9-12-5-6-22-11-12)10-13-2-1-7-23-13/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXZYFRRVHFAKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN(CC2=COC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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